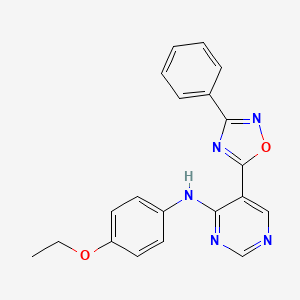![molecular formula C18H22N6O2 B6429718 4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 1798523-43-9](/img/structure/B6429718.png)
4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine (4-{5-[4-(PPCP)pyridazin-3-yl]morpholine) is a heterocyclic compound derived from pyridine, piperazine, and morpholine. It is a promising compound due to its potential applications in medicinal chemistry, drug design, and biochemistry. This compound has been studied extensively in recent years to explore its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine' involves the reaction of 4-bromo-3-nitropyridazine with 4-(pyridine-3-carbonyl)piperazine, followed by reduction of the nitro group and subsequent reaction with morpholine.
Starting Materials
4-bromo-3-nitropyridazine, 4-(pyridine-3-carbonyl)piperazine, Sodium borohydride, Morpholine, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Wate
Reaction
Step 1: 4-bromo-3-nitropyridazine is reacted with 4-(pyridine-3-carbonyl)piperazine in the presence of sodium hydroxide and ethyl acetate to yield 4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}piperazine., Step 2: The nitro group in 4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}piperazine is reduced using sodium borohydride in the presence of hydrochloric acid to yield 4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}piperazine., Step 3: The resulting compound is then reacted with morpholine in the presence of hydrochloric acid to yield the final product, 4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine.
Wissenschaftliche Forschungsanwendungen
4-{5-[4-(PPCP)pyridazin-3-yl]morpholine has been studied extensively in recent years due to its potential applications in medicinal chemistry, drug design, and biochemistry. This compound has been used in the synthesis of several biologically active molecules, including antifungal agents, antiviral agents, and anticancer agents. In addition, it has been used to investigate the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of these drugs.
Wirkmechanismus
The mechanism of action of 4-{5-[4-(PPCP)pyridazin-3-yl]morpholine is still not fully understood. However, it is believed that the compound may act as an agonist or antagonist at certain receptor sites, which could lead to the activation or inhibition of certain biochemical pathways. In addition, it has been suggested that the compound may interact with certain enzymes, leading to the activation or inhibition of certain metabolic processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-{5-[4-(PPCP)pyridazin-3-yl]morpholine are still being explored. However, it has been shown to have antifungal, antiviral, and anticancer activity in vitro. In addition, it has been suggested that the compound may have an effect on the central nervous system, as well as on the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
4-{5-[4-(PPCP)pyridazin-3-yl]morpholine has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to handle and store. In addition, it can be synthesized in a relatively short time frame, which makes it ideal for use in time-sensitive experiments. However, the compound is not water-soluble, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential applications of 4-{5-[4-(PPCP)pyridazin-3-yl]morpholine are still being explored. In the future, it is likely that this compound will be used to develop more effective drugs for the treatment of various diseases. In addition, it is possible that the compound may be used to develop more efficient methods for synthesizing biologically active molecules. Finally, it is possible that the compound may be used to investigate the biochemical and physiological effects of various drugs, as well as to investigate the mechanism of action of these drugs.
Eigenschaften
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c25-18(15-2-1-3-19-13-15)24-6-4-22(5-7-24)16-12-17(21-20-14-16)23-8-10-26-11-9-23/h1-3,12-14H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGRTSSIOALGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6429639.png)
![2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)pyridine-3-carboxamide](/img/structure/B6429640.png)
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6429642.png)
![3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B6429645.png)
![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B6429658.png)
![1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B6429665.png)
![2-(2-fluorophenoxy)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B6429676.png)
![N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6429684.png)
![1,3,5-trimethyl-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1H-pyrazole-4-carboxamide](/img/structure/B6429685.png)

![4-(methoxymethyl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B6429699.png)
![2-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429714.png)
![2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429715.png)
![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide](/img/structure/B6429716.png)